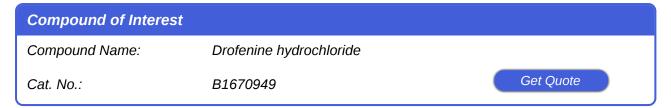


An In-depth Technical Guide to Drofenine Hydrochloride (CAS: 548-66-3)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride, with the CAS registry number 548-66-3, is a well-established antimuscarinic and antispasmodic agent.[1][2][3] It is recognized for its therapeutic effects in relaxing smooth muscle, making it a valuable compound in addressing conditions such as dysmenorrhea, as well as pain in the gastrointestinal tract, biliary passages, and urogenital tract.[1][3] This technical guide provides a comprehensive overview of **Drofenine hydrochloride**, including its physicochemical properties, multifaceted mechanism of action, detailed experimental protocols, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Drofenine hydrochloride** is fundamental for its application in research and development. Key data are summarized in the table below.



Property	Value	Reference
CAS Number	548-66-3	[4][5][6][7][8][9]
Molecular Formula	C20H32CINO2	[10][11]
Molecular Weight	353.93 g/mol	[10][11]
IUPAC Name	2-(diethylamino)ethyl 2- cyclohexyl-2- phenylacetate;hydrochloride	[11]
Synonyms	Hexahydroadiphenine hydrochloride, Cycloadiphenine hydrochloride	[4][11]
Appearance	White to off-white solid/powder	[10]
Solubility	DMSO: ≥ 75 mg/mL (211.91 mM) Water: ≥ 33.3 mg/mL (94.09 mM) Ethanol: Soluble	[10]

Mechanism of Action

Drofenine hydrochloride exerts its pharmacological effects through multiple mechanisms, primarily targeting the cholinergic system and ion channels.

Cholinergic System Modulation

The primary mechanism of action of **Drofenine hydrochloride** is its role as an anticholinergic agent.[7] It functions as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. The inhibition constant (Ki) for Drofenine against BChE has been determined to be 3 μ M.[10] Additionally, **Drofenine hydrochloride** acts as an antagonist of M1 muscarinic acetylcholine receptors.

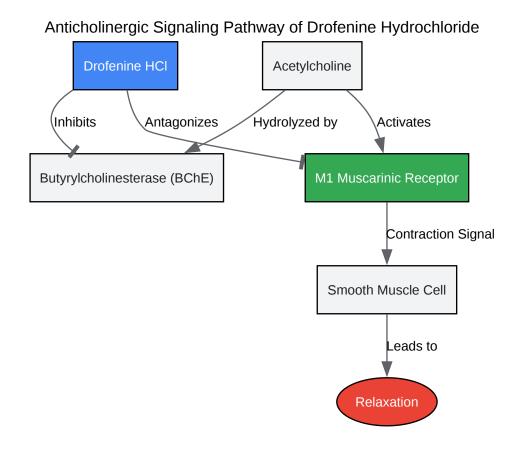
Ion Channel Modulation

Recent studies have revealed that **Drofenine hydrochloride** also interacts with specific transient receptor potential (TRP) channels and voltage-gated potassium channels.



- TRPV3 Activation: Drofenine has been identified as an agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. This interaction is thought to contribute to its effects on pain perception and muscle contraction.[1]
- Kv2.1 Channel Inhibition: **Drofenine hydrochloride** has been shown to block the Kv2.1 potassium channel. This inhibition may play a role in its therapeutic effects, particularly in conditions such as diabetic peripheral neuropathy.[11]

Signaling Pathway of **Drofenine Hydrochloride**'s Anticholinergic Action



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Caption: Anticholinergic action of **Drofenine Hydrochloride**.

Experimental Protocols



This section provides detailed methodologies for key experiments to assess the activity of **Drofenine hydrochloride**.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

Materials:

- Drofenine hydrochloride
- Human serum (as a source of BChE)
- Butyrylthiocholine iodide (substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (0.1 M, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Drofenine hydrochloride** in a suitable solvent (e.g., DMSO).
- Serially dilute the **Drofenine hydrochloride** stock solution to obtain a range of concentrations.
- In a 96-well plate, add 20 μL of phosphate buffer, 20 μL of human serum (appropriately diluted), and 20 μL of the Drofenine hydrochloride dilution (or vehicle control).
- Add 20 μL of DTNB solution to each well.
- Incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 20 μL of butyrylthiocholine iodide solution to each well.





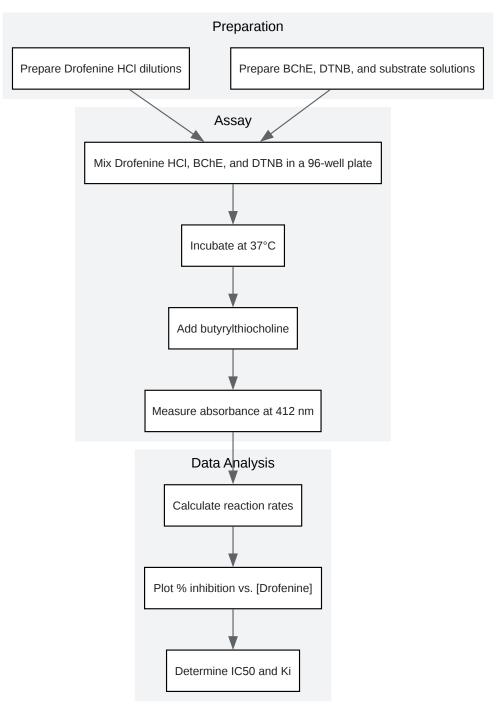


- Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration of **Drofenine hydrochloride**.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Drofenine hydrochloride** concentration. The Ki can be determined using Lineweaver-Burk plots.

Workflow for BChE Inhibition Assay



Workflow for BChE Inhibition Assay



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Caption: Experimental workflow for the BChE inhibition assay.



M1 Muscarinic Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of **Drofenine hydrochloride** for the M1 muscarinic receptor.

Materials:

- Drofenine hydrochloride
- Cell membranes expressing the M1 muscarinic receptor (e.g., from CHO or HEK293 cells)
- [3H]-Pirenzepine or [3H]-N-methylscopolamine (radioligand)
- Atropine (for non-specific binding)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- · Scintillation cocktail
- · Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a stock solution of **Drofenine hydrochloride** and serially dilute it.
- In tubes, combine the cell membrane preparation, binding buffer, and varying concentrations
 of Drofenine hydrochloride or vehicle.
- For non-specific binding, add a high concentration of atropine.
- Add the radioligand ([3H]-Pirenzepine) to each tube at a concentration close to its Kd.
- Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **Drofenine hydrochloride**.
- Determine the IC50 and Ki values by non-linear regression analysis.

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol outlines the electrophysiological assessment of **Drofenine hydrochloride**'s effect on Kv2.1 channels.[3][12][13][14]

Materials:

- Drofenine hydrochloride
- Cells expressing Kv2.1 channels (e.g., HEK293 or CHO cells)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for patch pipettes
- Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
- Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)

Procedure:

Prepare cells expressing Kv2.1 channels on coverslips.



- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with intracellular solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Record baseline Kv2.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +60 mV in 10 mV increments).
- Perfuse the cell with the extracellular solution containing a known concentration of Drofenine hydrochloride.
- Record Kv2.1 currents again in the presence of the compound using the same voltage-step protocol.
- Wash out the compound with the extracellular solution and record the recovery of the current.
- Analyze the data to determine the percentage of inhibition of the Kv2.1 current at different voltages and concentrations of **Drofenine hydrochloride**.

Synthesis

The synthesis of **Drofenine hydrochloride** typically involves a two-step process: esterification followed by salt formation.[5][15]

Step 1: Esterification A common method involves the Fischer esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and heat. The reaction mixture is refluxed to drive the formation of the ester, 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate (Drofenine base).

Step 2: Hydrochloride Salt Formation The crude Drofenine base is then dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl). The **Drofenine hydrochloride** salt precipitates out of the solution and can be collected by filtration, washed, and dried.

A previously described manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester over a platinum catalyst in acetic acid.[15] After the reaction,



the catalyst is filtered off, and the solvent is removed. The resulting oil is then worked up with ether and a potassium carbonate solution. The ether layer is dried, and the solvent is removed. The final product is obtained by vacuum distillation.[15]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of **Drofenine hydrochloride**. While many published methods focus on the analysis of the related compound Drotaverine or Drofenine in combination with other drugs, a general reverse-phase HPLC method can be adapted for the quantification of **Drofenine hydrochloride**.[6][16] [17][18]

Typical HPLC Parameters:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength (e.g., ~220-230 nm).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μL.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

Drofenine hydrochloride is a pharmacologically active compound with a well-defined role as an antispasmodic agent. Its multifaceted mechanism of action, involving both the cholinergic system and specific ion channels, presents opportunities for further research and drug development. This technical guide provides a solid foundation of its physicochemical properties, biological activities, and analytical methodologies to support ongoing and future scientific investigations.



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